2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one
Overview
Description
2,2-dimethyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-(2,2-dimethylpropanoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole is 327.19467705 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Antagonism and Medicinal Applications
Serotonin 5-HT2 Receptor Antagonists : A study detailed the synthesis and evaluation of a series of 3-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, revealing their high affinity and selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds showed potent inhibition of the quipazine-induced head twitch syndrome in rats, suggesting potential applications in treating disorders related to serotonin regulation (Andersen et al., 1992).
Serotonin 6 (5-HT6) Receptor Antagonists for Alzheimer's Disease : Optimization of 3-(piperazinylmethyl) indole derivatives led to the discovery of a compound with high affinity at human 5-HT6R and selectivity over 100 target sites, including various receptors and enzymes. This compound, identified for its potential treatment of cognitive disorders, particularly Alzheimer's disease, has completed Phase-1 evaluation for safety and pharmacokinetics (Nirogi et al., 2017).
Macrocyclic and Macroacyclic Schiff Bases : Research into acyclic and macrocyclic Schiff bases derived from reactions involving diamino compounds and 2,3-dihydroxybenzaldehyde or 2,6-diformyl-4-substituted phenols has provided insights into their synthesis, characterization, and interaction with metal ions. These compounds have potential applications in coordination chemistry and the development of new materials with specific magnetic, optical, or catalytic properties (Aguiari et al., 1992).
Dopaminergic Activity : A series of functionalized 1-Benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1H-Indoles was synthesized as potential bioactive ligands at D4 receptors, highlighting the importance of the indole structure in developing drugs targeting dopaminergic pathways (Pessoa‐Mahana et al., 2011).
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)18(24)22-11-9-21(10-12-22)17(23)16-13-14-7-5-6-8-15(14)20(16)4/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNIZZZZPKIIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.